amine hydrochloride](/img/structure/B13462191.png)
[(5-Bromo-2-iodophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-iodophenyl)methylamine hydrochloride is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)methylamine hydrochloride typically involves a multi-step process. One common method includes the bromination and iodination of a phenyl ring, followed by the introduction of a methylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(5-Bromo-2-iodophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form specific bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a thiophene ring instead of a phenyl ring.
(5-Bromo-2-chlorophenyl)methylamine: Contains a chlorine atom instead of an iodine atom.
(5-Iodo-2-methylphenyl)methylamine: Contains a methyl group instead of a bromine atom.
Uniqueness
(5-Bromo-2-iodophenyl)methylamine hydrochloride is unique due to the presence of both bromine and iodine atoms on the phenyl ring
Properties
Molecular Formula |
C8H10BrClIN |
|---|---|
Molecular Weight |
362.43 g/mol |
IUPAC Name |
1-(5-bromo-2-iodophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrIN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI Key |
DRJBFGSRFSGZPG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)
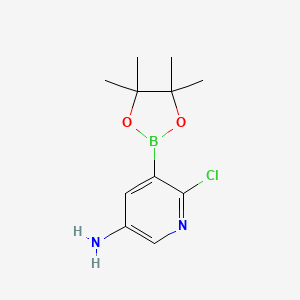
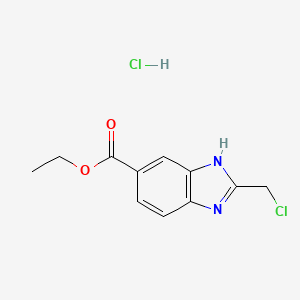
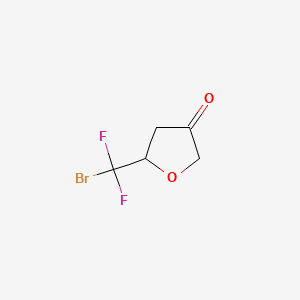
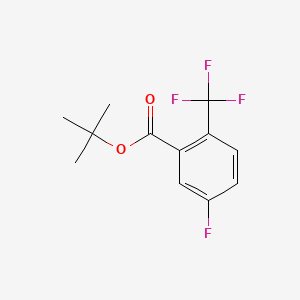
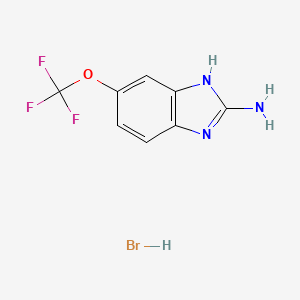


![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
amine hydrochloride](/img/structure/B13462179.png)
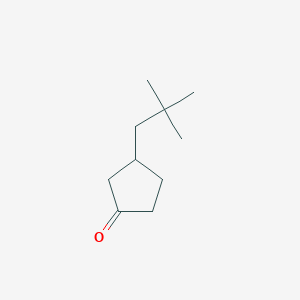
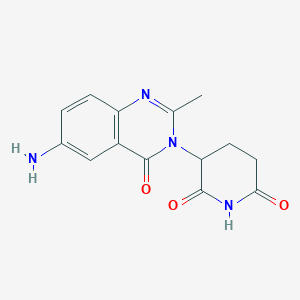
![6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13462196.png)
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
